
1-(2-((4-Nitrophenyl)amino)-2-oxoethyl)pyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((4-Nitrophenyl)amino)-2-oxoethyl)pyridin-1-ium is a complex organic compound that features a pyridinium core with a nitrophenylamino substituent
Preparation Methods
The synthesis of 1-(2-((4-Nitrophenyl)amino)-2-oxoethyl)pyridin-1-ium typically involves a multi-step process. One common synthetic route includes the reaction of 4-nitroaniline with an appropriate pyridinium precursor under controlled conditions. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(2-((4-Nitrophenyl)amino)-2-oxoethyl)pyridin-1-ium undergoes various chemical reactions, including:
Scientific Research Applications
1-(2-((4-Nitrophenyl)amino)-2-oxoethyl)pyridin-1-ium has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-((4-Nitrophenyl)amino)-2-oxoethyl)pyridin-1-ium involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities . The exact molecular pathways involved are still under investigation, but the compound’s ability to form stable complexes with biological molecules is a key factor .
Comparison with Similar Compounds
1-(2-((4-Nitrophenyl)amino)-2-oxoethyl)pyridin-1-ium can be compared with other similar compounds such as:
Imidazole derivatives: These compounds also exhibit a range of biological activities and are used in various therapeutic applications.
Thiazole derivatives: Known for their antimicrobial and anticancer properties, thiazole derivatives share some similarities with the compound .
Pyrimidine derivatives: These compounds are widely studied for their pharmacological activities and are used in the development of drugs.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C13H12N3O3+ |
|---|---|
Molecular Weight |
258.25 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-2-pyridin-1-ium-1-ylacetamide |
InChI |
InChI=1S/C13H11N3O3/c17-13(10-15-8-2-1-3-9-15)14-11-4-6-12(7-5-11)16(18)19/h1-9H,10H2/p+1 |
InChI Key |
LPQWZLVYGAZMFN-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


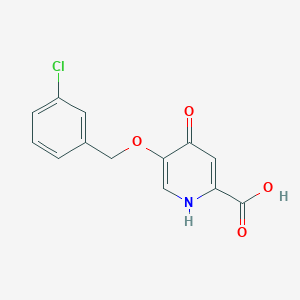

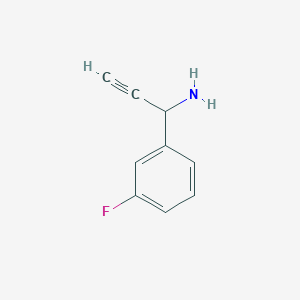
![5-Methyl-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxylic acid](/img/structure/B13003710.png)
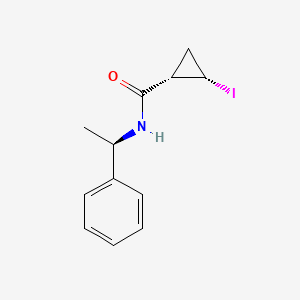
![4-Fluorobicyclo[2.2.1]heptan-1-ol](/img/structure/B13003738.png)

![(3-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidin-6-yl)boronic acid](/img/structure/B13003776.png)
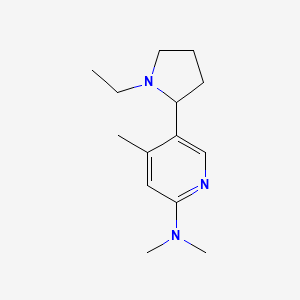
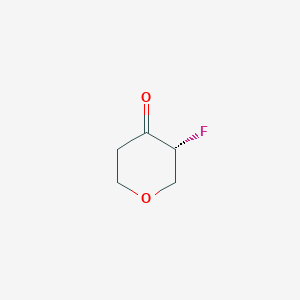
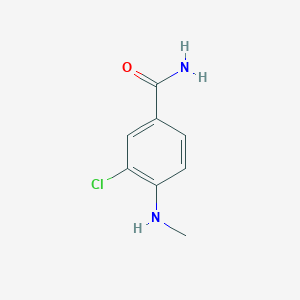
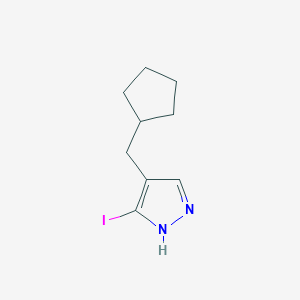
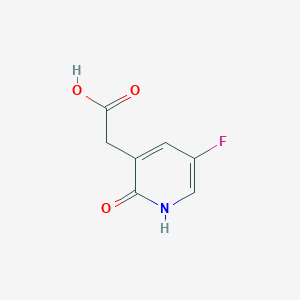
![5-(3-Nitrophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13003802.png)
